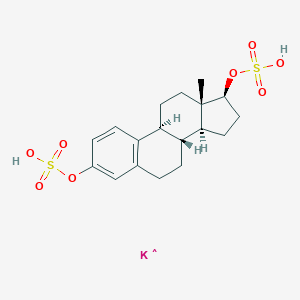

beta-Estradiol 3,17-disulfate dipotassium salt

Description

BenchChem offers high-quality beta-Estradiol 3,17-disulfate dipotassium salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Estradiol 3,17-disulfate dipotassium salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/C18H24O8S2.K/c1-18-9-8-14-13-5-3-12(25-27(19,20)21)10-11(13)2-4-15(14)16(18)6-7-17(18)26-28(22,23)24;/h3,5,10,14-17H,2,4,6-9H2,1H3,(H,19,20,21)(H,22,23,24);/t14-,15-,16+,17+,18+;/m1./s1 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRAJNJFKHRQXBQ-CMZLOHJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OS(=O)(=O)O)CCC4=C3C=CC(=C4)OS(=O)(=O)O.[K] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24KO8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585143 | |

| Record name | PUBCHEM_16219305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17046-60-5 | |

| Record name | PUBCHEM_16219305 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Biological and Pharmacological Profile of β-Estradiol 3,17-Disulfate: A Comprehensive Technical Guide

Executive Summary

β-Estradiol 3,17-disulfate (E2-3,17S) represents a critical, yet highly specialized, node in the intracrine regulation of steroid hormones. As a doubly sulfated metabolite of 17β-estradiol, it is chemically stable, highly water-soluble, and biologically inert in its conjugated form[1]. While mono-sulfated estrogens act as primary circulating reservoirs that readily enter cells, the unique structural biology of the di-sulfate variant fundamentally alters its membrane transport dynamics, receptor binding affinity, and environmental persistence[2]. This whitepaper dissects the mechanistic biology of E2-3,17S, detailing its interaction with cellular transporters, its reactivation via the sulfatase pathway, and the self-validating analytical workflows required for its precise quantification.

Structural Biochemistry and Membrane Transport Dynamics

To understand the biological activity of E2-3,17S, one must first examine how sulfation dictates cellular compartmentalization. The addition of two bulky, negatively charged sulfate ( −SO3− ) groups at the C3 and C17 positions of the gonane backbone drastically shifts the molecule's pharmacokinetics.

The SLC10A6 (SOAT) Exclusion Principle

Mono-sulfated steroids, such as estrone-3-sulfate (E1S) and estradiol-3-sulfate (E2-3S), are actively transported into peripheral target cells by the Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6)[3]. However, E2-3,17S is explicitly rejected by SOAT [4].

The Causality of Exclusion: SOAT's substrate-binding pocket is highly specific for a planar, lipophilic steroid backbone featuring a single terminal negatively charged sulfate group. The pseudo-symmetry of mono-sulfated steroids allows them to bind efficiently. The introduction of a second sulfate group at the C17 position creates insurmountable steric hindrance and electrostatic repulsion, exceeding the volumetric capacity of the transporter's binding pocket[5]. Consequently, E2-3,17S cannot utilize SOAT for cellular entry, restricting it to specific extracellular or intracellular compartments depending on where the secondary sulfation occurred[6].

ABCC4 (MRP4) Inhibition

While it cannot be transported by SOAT, E2-3,17S exhibits targeted pharmacological activity at other membrane proteins. It acts as an inhibitor of the multidrug resistance-associated protein 4 (ABCC4/MRP4)[7]. By competitively binding to this efflux pump, E2-3,17S blocks the cellular export of dehydroepiandrosterone (DHEA), thereby modulating local intracellular androgen and estrogen balances.

Differential transporter interactions of mono- vs. di-sulfated estradiol.

The Sulfatase Pathway: Reactivation to Biological Activity

In its di-sulfated state, E2-3,17S is biologically inert regarding direct receptor activation[2].

The Causality of Inactivity: The activation of Estrogen Receptors (ERα and ERβ) requires precise hydrogen bonding between the receptor's ligand-binding domain (specifically residues like Glu353, Arg394, and His524) and the unhindered hydroxyl (-OH) groups at the C3 and C17 positions of estradiol. The bulky sulfate esters completely mask these interaction points, preventing receptor docking.

To exert estrogenic effects, E2-3,17S must be channeled through the Sulfatase Pathway . Steroid Sulfatase (STS), an enzyme localized to the lumen of the endoplasmic reticulum, catalyzes the hydrolysis of the sulfate ester bonds[6]. This desulfation process regenerates biologically active 17β-estradiol, which can then translocate to the nucleus and drive gene transcription. This intracrine reactivation is a major driver of local estrogen synthesis in hormone-dependent pathologies, including breast and colorectal carcinomas[6].

The sulfatase pathway: Reactivation of E2-3,17S into biologically active 17β-estradiol.

Quantitative Analytical Methodologies (LC-MS/MS)

Accurate quantification of E2-3,17S in biological matrices (e.g., urine, plasma) requires overcoming significant matrix interference. The current gold standard is high-throughput 96-well Solid-Phase Extraction (SPE) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[8].

Self-Validating Protocol: High-Throughput LC-MS/MS Quantification

This protocol is designed as a self-validating system, ensuring that any matrix effects or extraction losses are internally corrected and flagged.

Step 1: Sample Aliquoting & Isotopic Spiking

-

Action: Aliquot 100 µL of biological sample into a 96-well plate. Spike with a known concentration of stable isotopically labeled internal standard (e.g., E2-3,17S-d3).

-

Causality & Validation: The heavy isotope co-elutes with the target analyte, experiencing the exact same matrix suppression. A consistent recovery ratio of the internal standard validates the extraction efficiency and normalizes the final quantification[8].

Step 2: 96-Well Solid-Phase Extraction (SPE)

-

Action: Load samples onto a 96-well C18 extraction disk plate. Wash with 5% methanol in water; elute with 100% methanol.

-

Causality: The hydrophobic C18 stationary phase retains the lipophilic gonane backbone of the steroid. The aqueous wash removes highly polar salts and endogenous hydrophilic compounds that would otherwise cause severe ion suppression in the mass spectrometer.

Step 3: Chromatographic Separation

-

Action: Inject the eluate onto a C18 UPLC column. Utilize a mobile phase gradient of water and acetonitrile, both modified with 0.1% ammonium hydroxide.

-

Causality: A basic mobile phase (pH > 8) is critical. It ensures the sulfate groups remain fully deprotonated (anionic), which is an absolute prerequisite for optimal sensitivity in negative ion mode.

Step 4: MS/MS Detection (Negative ESI)

-

Action: Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) Selected Reaction Monitoring (SRM) mode.

-

Causality & Validation: Sulfates are strong acids and exist as pre-formed anions, yielding exceptionally strong [M−H]− or [M−2H]2− precursor ions. To ensure the system is self-validating against false positives, monitor two transitions: a primary quantifier ion (for abundance) and a secondary qualifier ion. The ratio between these two must remain constant; a deviation immediately flags isobaric interference[8].

Quantitative Data Summary

The table below synthesizes the critical pharmacokinetic, structural, and analytical parameters defining E2-3,17S.

| Parameter | Value / Description | Mechanistic Causality |

| Molecular Mass | 432.09 Da | Addition of two SO3 groups (80 Da each) to the estradiol backbone[1]. |

| SOAT (SLC10A6) Affinity | Non-substrate | Second sulfate group creates steric hindrance, exceeding the binding pocket[4]. |

| ABCC4 (MRP4) Interaction | Inhibitor | Competitively binds the efflux pump, blocking transport of DHEA[7]. |

| Estrogen Receptor Binding | Inactive | Sulfates block C3 and C17 hydroxyls, preventing essential hydrogen bonding[2]. |

| LC-MS/MS LOQ (Urine) | ~0.2 ng/mL | Pre-formed anions (sulfates) yield exceptional sensitivity in negative ESI mode[8]. |

References

-

PubChem CID 66430: Estradiol 3,17-disulfate National Institutes of Health (NIH) URL:[Link] Citation Index:[1]

-

Quantitative and qualitative determination of estrogen sulfates in human urine by liquid chromatography/tandem mass spectrometry using 96-well technology PubMed / NIH URL:[Link] Citation Index:[8]

-

Estradiol disulfate | Ligand page IUPHAR/BPS Guide to PHARMACOLOGY URL:[Link] Citation Index:[7]

-

Role of the Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6) in Physiology and Pathophysiology PubMed Central (PMC) / NIH URL:[Link] Citation Index:[4]

-

Insights into steroid sulfation and desulfation pathways Journal of Molecular Endocrinology / Bioscientifica URL:[Link] Citation Index:[6]

-

Manure-Borne Estrogens as Potential Environmental Contaminants: A Review American Chemical Society (ACS) URL:[Link] Citation Index:[2]

-

Sodium-Dependent Organic Anion Transporter Encyclopedia.pub URL:[Link] Citation Index:[5]

-

Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT Frontiers in Physiology URL:[Link] Citation Index:[3]

Sources

- 1. Estradiol 3,17-disulfate | C18H24O8S2 | CID 66430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Role of the Sodium-Dependent Organic Anion Transporter (SOAT/SLC10A6) in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. jme.bioscientifica.com [jme.bioscientifica.com]

- 7. estradiol disulfate | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Quantitative and qualitative determination of estrogen sulfates in human urine by liquid chromatography/tandem mass spectrometry using 96-well technology - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of beta-Estradiol 3,17-disulfate in endogenous estrogen metabolism

An In-Depth Technical Guide: The Role of β-Estradiol 3,17-Disulfate in Endogenous Estrogen Metabolism

Executive Summary

β-Estradiol 3,17-disulfate (E2DS) is an endogenous metabolite of estradiol, the most potent human estrogen.[1] While itself biologically inert with negligible affinity for estrogen receptors, E2DS is a critical component of a larger metabolic and transport system that regulates the availability of active estrogens in peripheral tissues.[1] This guide elucidates the lifecycle of E2DS, from its biosynthesis via sulfotransferase enzymes to its reactivation by steroid sulfatase, a process central to the "sulfatase pathway" of estrogen formation. We will explore the specialized membrane transporters required for its movement, detail advanced analytical methodologies for its quantification, and discuss its profound implications in the pathophysiology of hormone-dependent cancers, highlighting the therapeutic potential of targeting its metabolic pathways.

The Landscape of Sulfated Estrogens

The Estrogen Family and the Imperative of Metabolism

Endogenous estrogens, principally 17β-estradiol (E2), estrone (E1), and estriol (E3), are steroid hormones fundamental to a vast array of physiological processes, extending far beyond their roles in sexual development and reproduction.[2][3] Estradiol, the most potent of these, exerts its effects by binding to and activating estrogen receptors (ERα and ERβ), which function as ligand-activated transcription factors.[2][4] The body must tightly regulate the concentration of active estrogens. This is achieved through a complex network of synthesis and metabolism, where conjugation reactions, particularly sulfation and glucuronidation, play a pivotal role.[2][5]

The Significance of Sulfation in Steroid Homeostasis

Sulfation is a phase II metabolic reaction that attaches a sulfonate group to a steroid molecule, catalyzed by a family of enzymes known as sulfotransferases (SULTs).[6] This conjugation has two immediate and critical consequences:

-

Inactivation: The addition of the bulky, negatively charged sulfate group prevents the steroid from binding to its nuclear receptor, effectively rendering it biologically inactive.[6][7]

-

Increased Water Solubility: Sulfated steroids are significantly more water-soluble than their unconjugated counterparts, facilitating their transport in the circulation and eventual excretion.[8]

This process creates a large circulating reservoir of inactive hormone precursors. Estrone sulfate (E1S) is the most abundant circulating estrogen, with levels that can be ten times higher than estradiol.[9] This reservoir can be tapped by peripheral tissues to generate active hormone locally.

β-Estradiol 3,17-Disulfate (E2DS): A Doubly-Sulfated Metabolite

β-Estradiol 3,17-disulfate is the product of sulfation at both the 3- and 17β-hydroxyl groups of the estradiol molecule.[1] As a terminal metabolite in this pathway, it represents a fully inactivated form of estradiol. While its direct biological activity is virtually nonexistent, its formation and subsequent potential for reactivation place it as a key player in the dynamic equilibrium that governs local estrogen action.[1]

The Metabolic Lifecycle: A Dynamic Equilibrium

The local concentration of active estradiol is determined not just by systemic production but by a finely tuned balance between the activities of two key enzymes in peripheral tissues: estrogen sulfotransferase (SULT1E1) and steroid sulfatase (STS).[7][10]

Biosynthesis via Estrogen Sulfotransferase (SULT1E1)

SULT1E1 is the primary enzyme responsible for the sulfation of estrogens.[6] It catalyzes the transfer of a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the hydroxyl groups of estradiol and estrone.[6] This enzymatic action sequesters active estrogens into an inactive, transportable form, thereby protecting tissues from excessive estrogenic stimulation.[7] The formation of E2DS occurs when both available hydroxyl groups on the estradiol molecule are sulfated.

The "Sulfatase Pathway": Local Reactivation of Estrogens

While sulfation inactivates estrogens, the reverse reaction, catalyzed by steroid sulfatase (STS), hydrolyzes the sulfate ester bond, liberating the active hormone.[6][11] This process, often termed the "sulfatase pathway," is a crucial mechanism for generating active estrogens within specific tissues, independent of gonadal production.[7] Tissues expressing high levels of STS can effectively extract sulfated precursors like E1S and E2S from circulation and convert them into potent E1 and E2, driving local physiological or pathophysiological processes.[12] This pathway is particularly significant in postmenopausal women, where it becomes a primary source of estrogen in tissues like the breast and endometrium.

Cellular Transport: Crossing the Membrane Barrier

The hydrophilic nature of sulfated steroids, including E2DS, prevents their passive diffusion across the lipid bilayer of cell membranes. Their transport into and out of cells is mediated by a dedicated suite of membrane transporter proteins.

-

Uptake Transporters: Members of the Organic Anion Transporting Polypeptide (OATP/SLCO) and Organic Anion Transporter (OAT/SLC22A) families are critical for the uptake of sulfated steroids from the bloodstream into cells.[7][13] The Sodium-dependent Organic Anion Transporter (SOAT/SLC10A6) has also been identified as a key importer of steroid sulfates, including estradiol-3-sulfate.[14][15] The tissue-specific expression of these transporters dictates which organs can utilize the circulating pool of sulfated precursors.[15]

-

Efflux Transporters: ATP-binding cassette (ABC) transporters, such as Multidrug Resistance-Associated Proteins (MRPs), are primarily responsible for the efflux of sulfated conjugates from cells back into circulation or into bile for excretion.[15]

The coordinated action of these uptake and efflux transporters is fundamental to maintaining the systemic and intracellular concentrations of sulfated steroids.

Analytical Methodologies for Quantification

Accurate measurement of E2DS and other estrogen metabolites is essential for understanding their physiological roles and clinical significance. While traditional immunoassays are available, they often lack the specificity required to distinguish between closely related steroid structures, leading to potential cross-reactivity and inaccurate results.[16][17]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of steroid hormones and their metabolites.[16][18] Its high sensitivity and specificity, derived from the ability to separate compounds chromatographically and detect them based on their unique mass-to-charge ratios and fragmentation patterns, allow for precise and reliable measurement even at the low picogram-per-milliliter concentrations found in biological fluids.

Experimental Protocol: LC-MS/MS Quantification of Sulfated Estrogens

This protocol provides a representative workflow for the simultaneous quantification of E2DS and other sulfated estrogens in human serum.

Causality Statement: The core principle of this protocol is to achieve maximum analytical certainty. The use of a stable isotope-labeled internal standard is non-negotiable; it co-elutes with the analyte and experiences identical ionization and fragmentation, allowing it to perfectly correct for sample loss during extraction and for matrix-induced ion suppression. This self-validating system ensures the final calculated concentration is a true and accurate representation of the endogenous level.

Step 1: Sample Preparation

-

Thaw serum samples on ice.

-

To 500 µL of serum in a polypropylene tube, add 25 µL of an internal standard solution (containing deuterated or ¹³C-labeled E2DS and other sulfated estrogens of interest) in methanol. Vortex briefly.

-

Rationale: Spiking with an internal standard at the earliest stage is critical for accurate quantification, correcting for variability in extraction efficiency.

-

Perform protein precipitation by adding 1.5 mL of ice-cold acetonitrile. Vortex for 1 minute.

-

Centrifuge at 4°C for 10 minutes at >10,000 x g to pellet precipitated proteins.

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 70% Water: 30% Methanol). Vortex and transfer to an autosampler vial.

-

Rationale: Reconstituting in the initial mobile phase ensures proper peak shape and compatibility with the chromatographic system.

Step 2: Liquid Chromatography

-

Inject 20 µL of the reconstituted sample onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, <3 µm particle size).

-

Rationale: A C18 column provides excellent retention and separation for moderately polar molecules like sulfated steroids.

-

Perform a gradient elution using a binary pump system.

-

Mobile Phase A: 0.2 mM Ammonium Fluoride in Water

-

Mobile Phase B: Methanol

-

Flow Rate: 0.5 mL/min

-

Gradient: Start at 30% B, ramp to 98% B over 4 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

-

Rationale: The gradient elution allows for the separation of analytes with different polarities and ensures that highly retained compounds are eluted efficiently from the column. Ammonium fluoride is used as a modifier to improve ionization efficiency in negative mode.

Step 3: Tandem Mass Spectrometry

-

Ionize the column effluent using a heated electrospray ionization (HESI) source operating in negative ion mode.

-

Rationale: Sulfated steroids readily lose a proton in the ESI source, making negative mode detection highly sensitive.

-

Operate the tandem mass spectrometer in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode.

-

Rationale: MRM is the key to specificity. It involves selecting the deprotonated parent ion ([M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and then selecting a specific, characteristic fragment ion in the third quadrupole. This two-stage mass filtering virtually eliminates chemical noise, allowing for ultra-sensitive and highly specific detection.

-

Monitor at least two specific MRM transitions for each analyte and its corresponding internal standard.

Data Presentation: Typical LC-MS/MS Parameters

| Parameter | Setting | Rationale |

| LC Column | Reversed-Phase C18, 50x2.1mm, 2.6µm | Provides robust separation of steroid conjugates.[18] |

| Mobile Phase A | 0.2 mM Ammonium Fluoride in Water | Aqueous phase for reversed-phase chromatography.[18] |

| Mobile Phase B | Methanol | Organic phase for eluting analytes.[18] |

| Flow Rate | 0.5 mL/min | Optimal for a 2.1 mm ID column to ensure efficiency.[18] |

| Injection Volume | 20 µL | A standard volume to balance sensitivity and peak shape.[18] |

| Ionization Mode | ESI Negative | Sulfates readily form negative ions, enhancing sensitivity. |

| Detection Mode | MRM/SRM | Provides highest specificity and sensitivity by monitoring unique precursor-to-product ion transitions. |

| Example MRM | E2DS: m/z 431.1 -> m/z 351.1 | Note: Specific transitions must be empirically optimized. |

digraph "LCMS_Workflow" { graph [rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];A[label="1. Sample Collection\n(Serum/Plasma)"]; B[label="2. Internal Standard Spiking"]; C [label="3. Protein Precipitation\n& Centrifugation"]; D [label="4. Supernatant Evaporation"]; E [label="5. Reconstitution"]; F [label="6. LC-MS/MS Injection & Analysis", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="7. Data Processing\n(Quantification vs. Standard Curve)"];

A -> B[label=" Add IS"]; B -> C [label=" Add Acetonitrile"]; C -> D [label=" Transfer Supernatant"]; D -> E [label=" Under Nitrogen"]; E -> F [label=" Inject Sample"]; F -> G [label=" Generate Chromatograms"]; }

Clinical and Pharmacological Relevance

The sulfatase pathway is not merely a physiological curiosity; it is a central player in the pathology of hormone-dependent diseases, most notably breast cancer.[10][19]

Role in Hormone-Dependent Cancers

In postmenopausal women, while circulating estradiol levels are low, breast tumors can contain concentrations of estradiol up to ten times higher than in plasma.[12] This intratumoral estrogen is a powerful driver of cancer cell proliferation.[20][21] A primary source of this local estradiol is the uptake and hydrolysis of circulating E1S by STS, the expression and activity of which are often significantly upregulated in malignant breast tissue.[9][12] By converting the vast reservoir of inactive E1S into active E1 (which is then converted to E2), the tumor essentially fuels its own growth.[22] Similar mechanisms are implicated in endometrial and ovarian cancers.[10][23]

Therapeutic Implications: Steroid Sulfatase (STS) Inhibitors

The critical role of STS in supplying fuel for hormone-dependent tumors makes it an attractive therapeutic target.[12] The development of potent and specific STS inhibitors aims to cut off this intratumoral estrogen supply. By blocking the hydrolysis of E1S and other sulfated precursors, these inhibitors can starve the tumor of the estradiol it needs for proliferation. Several STS inhibitors have been developed and have undergone clinical trials, representing a promising therapeutic strategy, particularly for patients with resistance to aromatase inhibitors.[23][12]

Conclusion and Future Directions

β-Estradiol 3,17-disulfate, though biologically silent on its own, is a linchpin in the broader system of estrogen homeostasis. Its significance lies not in direct action, but in its status as a product and potential substrate within a dynamic cycle of sulfation and desulfation. This cycle, governed by the SULT1E1/STS enzymatic axis and a network of specialized transporters, allows for the creation of a large, stable reservoir of estrogen precursors that can be reactivated to provide potent, localized hormonal stimulation.

The clinical implications, particularly in oncology, are profound. Understanding the intricacies of E2DS metabolism and the sulfatase pathway has opened new avenues for therapeutic intervention. Future research should focus on:

-

Transporter Specificity: Elucidating the precise roles and regulation of different OATP and SOAT transporters in specific tissues to understand differential estrogen uptake.

-

Next-Generation Inhibitors: Designing dual-action inhibitors or more targeted STS inhibitors to overcome resistance mechanisms and improve clinical outcomes in hormone-dependent diseases.

-

Metabolomic Profiling: Utilizing advanced mass spectrometry to create comprehensive profiles of sulfated steroids in various disease states to identify new biomarkers and metabolic vulnerabilities.

By continuing to explore the subtle but critical role of metabolites like E2DS, we can refine our understanding of endocrine physiology and develop more effective strategies to combat hormone-driven pathologies.

References

-

Estradiol sulfate - Wikipedia. (n.d.). Wikipedia. [Link]

-

Estradiol disulfate - Wikipedia. (n.d.). Wikipedia. [Link]

-

Estradiol - Wikipedia. (n.d.). Wikipedia. [Link]

-

Nishiyama, T., & Utsumi, T. (2004). Estrogen sulfotransferase and sulfatase: Roles in the regulation of estrogen activity in human uterine endometrial carcinomas. Cancer Science, 95(2), 115-119. [Link]

-

Wang, L., & James, M. O. (2019). Estrogen Sulfotransferase and Sulfatase in Steroid Homeostasis, Metabolic Disease, and Cancer. Cancers, 11(11), 1669. [Link]

-

Miki, Y., Nakata, T., Suzuki, T., et al. (2002). Systemic Distribution of Steroid Sulfatase and Estrogen Sulfotransferase in Human Adult and Fetal Tissues. The Journal of Clinical Endocrinology & Metabolism, 87(12), 5760-5768. [Link]

-

Honjo, H. (1992). [Endogenous levels and dynamics of estrogen sulfates--physiological and pathological roles of estrone sulfate and estradiol 17-sulfate]. Nihon Naibunpi Gakkai zasshi, 68(11), 1158–1166. [Link]

-

Hilborn, E., Stål, O., & Jansson, A. (2017). The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors. Cancers, 9(4), 34. [Link]

-

Mu, F., & Rikka, S. (2016). The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. Frontiers in Pharmacology, 7, 30. [Link]

-

Estrogen Sulfotransferase and Sulfatase in Steroid Homeostasis, Metabolic Disease, and Cancer. (2026, January 17). ResearchGate. [Link]

-

Keevil, B. G., & Adaway, J. E. (2018). Current strategies for quantification of estrogens in clinical research. Journal of Steroid Biochemistry and Molecular Biology, 179, 75-83. [Link]

-

McNamara, M., & Purohit, A. (2006). Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. Journal of Endocrinology, 191(1), 1-12. [Link]

-

Alladio, E., Massarano, S., et al. (2018). Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. University of Turin. [Link]

-

Iacopetta, D., & Ceramella, J. (2024). Methods of Analysis of Phytoestrogenic Compounds: An Up-to-Date of the Present State. Molecules, 29(13), 3121. [Link]

-

Liu, Z., et al. (2014). An innovative analytical method for estrogen sulfates without deconjugation procedure. ResearchGate. [Link]

-

Estradiol biosynthetic pathway. (n.d.). ResearchGate. [Link]

-

Shareef, A., Ang, W. J., & Arnold, W. A. (2006). Fate, Transport, and Biodegradation of Natural Estrogens in the Environment and Engineered Systems. Environmental Science & Technology, 40(20), 6249–6262. [Link]

-

Moos, W. H., Dykens, J. A., et al. (2009). Review of the effects of 17α‐estradiol in humans: a less feminizing estrogen with neuroprotective potential. Drug Development Research, 70(1), 1-13. [Link]

-

Chuffa, L. G. A., & Lupi-Júnior, L. A. (2021). Estrogens, Cancer and Immunity. Cancers, 13(21), 5469. [Link]

-

Simpson, E. R. (2000). The Role of Local Estrogen Biosynthesis in Males and Females. Trends in Endocrinology & Metabolism, 11(5), 184-188. [Link]

-

Ugele, B., St-Pierre, M. V., & Pihusch, M. (2002). Characterization and identification of steroid sulfate transporters of human placenta. American Journal of Physiology-Endocrinology and Metabolism, 283(5), E1092-E1099. [Link]

-

MacIndoe, J. H. (2003). Formation of estrone and estradiol from estrone sulfate by normal breast parenchymal tissue. Endocrinology, 144(8), 3623-3628. [Link]

-

The Systemic and Metabolic Effects of 17-Beta Estradiol. (2025, October 26). Frontiers. [Link]

-

Fietz, D., Bakhaus, K., Wapelhorst, B., et al. (2013). Membrane Transporters for Sulfated Steroids in the Human Testis - Cellular Localization, Expression Pattern and Functional Analysis. PLOS ONE, 8(5), e62638. [Link]

-

Hampson, G., & Jones, S. (2012). The Biological Roles of Steroid Sulfonation. IntechOpen. [Link]

-

Estradiol 3-glucuronide - Wikipedia. (n.d.). Wikipedia. [Link]

-

Geisler, J., Haynes, B., Anker, G., et al. (2004). Treatment with high-dose estrogen (diethylstilbestrol/DES) significantly decreases plasma estrogen and androgen levels in postmenopausal breast cancer patients. Cancer Research, 64(7_Supplement), 1021. [Link]

-

Any chemists out there know how estradiol is synthesized? (2020, April 27). Reddit. [Link]

-

Darbre, P. D. (2013). Oestrogens, Xenoestrogens and Hormone-Dependent Cancers. IntechOpen. [Link]

-

Estrogen Therapy: Overview, Menopausal Transition, Menopause and Hormone Therapy. (2025, November 17). Medscape Reference. [Link]

-

Schematic overview of the most common female hormone dependent diseases... (n.d.). ResearchGate. [Link]

-

Kudo, T., & Kudo, T. (2024). 17β-Estradiol (E2) Activates Matrix Mineralization through Genomic/Nongenomic Pathways in MC3T3-E1 Cells. International Journal of Molecular Sciences, 25(9), 4707. [Link]

-

Mayer, A. R., Dodd, A. B., et al. (2021). 17α-Ethinyl estradiol-3-sulfate increases survival and hemodynamic functioning in a large animal model of combined traumatic brain injury and hemorrhagic shock: a randomized control trial. Critical Care, 25(1), 428. [Link]

-

Cárdenas-García, J., & García-Becerra, R. (2021). 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids. Oncotarget, 12(15), 1505–1525. [Link]

Sources

- 1. Estradiol disulfate - Wikipedia [en.wikipedia.org]

- 2. Estradiol - Wikipedia [en.wikipedia.org]

- 3. Frontiers | The Systemic and Metabolic Effects of 17-Beta Estradiol [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. Estradiol 3-glucuronide - Wikipedia [en.wikipedia.org]

- 6. Estrogen Sulfotransferase and Sulfatase in Steroid Homeostasis, Metabolic Disease, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. [Endogenous levels and dynamics of estrogen sulfates--physiological and pathological roles of estrone sulfate and estradiol 17-sulfate] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Estrogen sulfotransferase and sulfatase: Roles in the regulation of estrogen activity in human uterine endometrial carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Estradiol sulfate - Wikipedia [en.wikipedia.org]

- 12. joe.bioscientifica.com [joe.bioscientifica.com]

- 13. journals.physiology.org [journals.physiology.org]

- 14. Membrane Transporters for Sulfated Steroids in the Human Testis - Cellular Localization, Expression Pattern and Functional Analysis | PLOS One [journals.plos.org]

- 15. The Biological Roles of Steroid Sulfonation | IntechOpen [intechopen.com]

- 16. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iris.unito.it [iris.unito.it]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Oestrogens, Xenoestrogens and Hormone-Dependent Cancers | IntechOpen [intechopen.com]

- 20. Estrogens, Cancer and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. 17-β Estradiol up-regulates energy metabolic pathways, cellular proliferation and tumor invasiveness in ER+ breast cancer spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Frontiers | The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases [frontiersin.org]

The Indirect Path to Estrogenicity: An In-depth Technical Guide on Beta-Estradiol 3,17-disulfate and its Interaction with the Estrogen Receptor

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of beta-Estradiol 3,17-disulfate (E2DS) and its relationship with the estrogen receptor (ER). While structurally similar to the potent endogenous estrogen, 17β-estradiol (E2), the addition of two sulfate moieties dramatically alters its biological activity. This document will elucidate that E2DS is not a direct estrogen receptor agonist and will explore the biochemical pathways that can lead to its indirect estrogenic effects, a critical consideration in endocrinology and the study of hormone-dependent cancers.

The Estrogen Receptor Signaling Cascade: A Primer

Estrogenic compounds exert their profound physiological effects primarily through two nuclear hormone receptors: Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ).[1] These receptors, encoded by the ESR1 and ESR2 genes respectively, function as ligand-activated transcription factors.[1] Upon binding to an agonist like 17β-estradiol, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus.[2] There, the ER dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, initiating transcription and subsequent cellular responses.[1][3] This "genomic" pathway is the principal mechanism by which estrogens regulate a vast array of processes, from reproductive health to bone density.[4][5]

Caption: Canonical Estrogen Receptor (ER) Signaling Pathway.

Beta-Estradiol 3,17-disulfate: A Sulfated Metabolite

Beta-Estradiol 3,17-disulfate (E2DS) is an endogenous metabolite of estradiol.[6] The process of sulfation, catalyzed by sulfotransferase enzymes (SULTs), is a major pathway for the metabolism and inactivation of estrogens.[7][8] This conjugation with sulfate groups increases the water solubility of the steroid, facilitating its excretion, and critically, prevents it from binding to the estrogen receptor.[8]

Is Beta-Estradiol 3,17-disulfate a Direct Estrogen Receptor Agonist?

The definitive answer is no. The addition of the bulky, negatively charged sulfate groups at the 3 and 17 positions of the estradiol molecule sterically hinders its ability to fit into the ligand-binding pocket of both ERα and ERβ. The binding affinity of a ligand to its receptor is a primary determinant of its agonist activity. In the case of E2DS, its affinity for the estrogen receptor is virtually nonexistent.

One study reports that estradiol disulfate has a mere 0.0004% of the relative binding affinity of estradiol for the estrogen receptor alpha (ERα).[6] This profound lack of binding means that E2DS, on its own, cannot induce the conformational changes required to activate the receptor and initiate the downstream signaling cascade. Therefore, beta-Estradiol 3,17-disulfate is not a direct estrogen receptor agonist.

| Compound | Receptor | Relative Binding Affinity (%) |

| 17β-Estradiol | ERα | 100 |

| beta-Estradiol 3,17-disulfate | ERα | 0.0004[6] |

The "Sulfatase Pathway": An Indirect Route to Estrogenic Activity

While E2DS is inactive, it can be considered a pro-estrogen, capable of exerting biological effects through its conversion back to the active form, 17β-estradiol. This reactivation is a key feature of what is known as the "sulfatase pathway".[8][9]

The central enzyme in this pathway is Steroid Sulfatase (STS) , which hydrolyzes the sulfate esters from various steroids, including E2DS and, more commonly, estrone sulfate (E1S).[8][10][11] Conversely, Estrogen Sulfotransferase (SULT1E1) catalyzes the sulfation of estrogens, rendering them inactive.[7][8] The balance between STS and SULT1E1 activity within a specific tissue dictates the local concentration of biologically active estrogens.[8]

In certain contexts, particularly in hormone-dependent breast cancers, the expression of STS is often upregulated.[10] This creates an intratumoral environment rich in active estrogens, converted from the abundant circulating pool of inactive sulfated estrogens, which can then drive cancer cell proliferation.[8][10]

Caption: The balance between STS and SULT1E1 activity.

Experimental Protocols for Assessing Estrogen Receptor Agonism

To experimentally verify the lack of direct ER agonism of E2DS and to characterize its indirect activity, a series of well-established assays are employed.

Competitive Radioligand Binding Assay

Objective: To determine the relative binding affinity (RBA) of a test compound (E2DS) for the estrogen receptor compared to a high-affinity radiolabeled ligand (e.g., [³H]-Estradiol).

Principle: This assay measures the ability of a non-labeled test compound to compete with a fixed concentration of a radiolabeled ligand for binding to the ER. A high-affinity compound will displace the radioligand at low concentrations.

Step-by-Step Methodology:

-

Prepare ER Source: Use purified recombinant human ERα or ERβ protein, or cytosolic extracts from ER-positive cells (e.g., MCF-7 breast cancer cells).

-

Incubation: In a multi-well plate, combine the ER preparation with a constant concentration of [³H]-Estradiol and serial dilutions of the test compound (E2DS) or a non-labeled E2 standard.

-

Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation: Separate receptor-bound from free radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complex.

-

Quantification: After washing to remove unbound radioligand, measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Calculate the IC50 (the concentration of the test compound that displaces 50% of the radioligand). The RBA is then calculated relative to the IC50 of unlabeled estradiol.

Caption: Workflow for a competitive radioligand binding assay.

ER-Luciferase Reporter Gene Assay

Objective: To measure the ability of a test compound to activate the transcriptional activity of the estrogen receptor.

Principle: This cell-based assay uses a cell line (e.g., HeLa or HEK293) that has been engineered to express the estrogen receptor and a reporter gene (typically firefly luciferase) under the control of an estrogen response element (ERE). ER activation by an agonist drives the expression of luciferase, which can be quantified by measuring light output after adding a substrate.

Step-by-Step Methodology:

-

Cell Culture: Plate ER-positive/ERE-reporter cells in a multi-well plate and allow them to adhere.

-

Treatment: Replace the growth medium with a medium containing serial dilutions of the test compound (E2DS) or an E2 positive control. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for 24 hours to allow for receptor activation, gene transcription, and protein expression.

-

Cell Lysis: Wash the cells and add a lysis buffer to release the cellular contents, including the expressed luciferase.

-

Luminometry: Add a luciferase substrate (e.g., luciferin) to the cell lysate and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., a co-transfected Renilla luciferase reporter or a separate viability assay). Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).

Caption: Workflow for an ER-luciferase reporter gene assay.

Conclusion

References

- Effect of estrogen sulfation by SULT1E1 and PAPSS on the development of estrogen‐dependent cancers - PMC. (n.d.).

- The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC. (n.d.).

- Steroid sulfatase inhibitors for estrogen- and androgen-dependent cancers. (n.d.). Taylor & Francis Online.

- Estrogen receptor alpha and beta in health and disease. (2015). ScienceDirect.

- The Important Roles of Steroid Sulfatase and Sulfotransferases in Gynecological Diseases. (n.d.). MDPI.

- Steroid sulfatase and sulfotransferases in the estrogen and androgen action of gynecological cancers: current status and perspectives. (2024). Portland Press.

- Estradiol disulf

- Pharmacodynamics of estradiol. (n.d.). Wikipedia.

- Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta. (n.d.). PubMed.

- Estrogen receptor. (n.d.). Wikipedia.

- estradiol disulfate. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY.

- Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor. (2020). Frontiers.

- Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC. (2014).

- Tissue-specific transcripts of human steroid sulfatase are under control of estrogen signaling pathways in breast carcinoma. (2007). PubMed.

- Estradiol sulf

- 17-β Estradiol Activ

Sources

- 1. Estrogen receptor - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Estrogen Receptor Beta (ERβ): A Ligand Activated Tumor Suppressor [frontiersin.org]

- 3. fisiogenomica.com [fisiogenomica.com]

- 4. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. Estradiol disulfate - Wikipedia [en.wikipedia.org]

- 7. Effect of estrogen sulfation by SULT1E1 and PAPSS on the development of estrogen‐dependent cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Sulfatase Pathway for Estrogen Formation: Targets for the Treatment and Diagnosis of Hormone-Associated Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scilit.com [scilit.com]

- 10. joe.bioscientifica.com [joe.bioscientifica.com]

- 11. portlandpress.com [portlandpress.com]

An In-Depth Technical Guide to beta-Estradiol 3,17-disulfate dipotassium salt: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of beta-Estradiol 3,17-disulfate dipotassium salt, a significant metabolite of estradiol. Intended for professionals in research and drug development, this document delves into the compound's chemical identity, synthesis, and key applications, with a focus on its role as a selective inhibitor of glutathione S-transferases.

Compound Identification and Chemical Properties

beta-Estradiol 3,17-disulfate dipotassium salt is a water-soluble, synthetic derivative of the primary female sex hormone, estradiol.[1] As an endogenous conjugate, it is a product of estradiol metabolism.[2] The addition of two sulfate groups at the 3 and 17 positions of the estradiol molecule significantly increases its polarity and water solubility compared to the parent hormone.

Synonyms and Chemical Identifiers

Accurate identification of chemical compounds is critical in research and development. Below is a comprehensive list of synonyms and identifiers for beta-Estradiol 3,17-disulfate dipotassium salt.

| Identifier Type | Identifier |

| IUPAC Name | dipotassium;[(8R,9S,13S,14S,17S)-13-methyl-3-sulfonatooxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] sulfate[3] |

| CAS Number | 17046-60-5[1] |

| Synonyms | 1,3,5(10)-Estratriene-3,17β-diol 3,17-disulfate dipotassium salt, 3,17β-Dihydroxy-1,3,5(10)-estratriene disulfate dipotassium salt, E2DS[1] |

| Molecular Formula | C₁₈H₂₂K₂O₈S₂[1] |

| Molecular Weight | 508.69 g/mol [1] |

| Physical Form | Powder[1] |

| Solubility | Soluble in water |

| Storage | -20°C[1] |

Synthesis of beta-Estradiol 3,17-disulfate dipotassium salt

The synthesis of beta-Estradiol 3,17-disulfate dipotassium salt involves the sulfation of the hydroxyl groups of beta-estradiol. A common and effective method utilizes a sulfur trioxide-pyridine complex as the sulfating agent. This method is advantageous as it can be performed under relatively mild conditions.

Synthesis Workflow

The following diagram outlines the key steps in the synthesis of beta-Estradiol 3,17-disulfate dipotassium salt.

Caption: Synthesis workflow for beta-Estradiol 3,17-disulfate dipotassium salt.

Detailed Synthesis Protocol

This protocol is based on established methods for the sulfation of steroids.[4][5]

Materials:

-

beta-Estradiol

-

Anhydrous Pyridine

-

Sulfur trioxide-pyridine complex

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Potassium Hydroxide (KOH)

-

Deionized water

-

Silica gel for column chromatography

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve beta-estradiol (1 equivalent) in anhydrous pyridine.

-

Sulfation: To the stirred solution, add sulfur trioxide-pyridine complex (2.5 equivalents) portion-wise at room temperature. The excess of the sulfating agent ensures the sulfation of both hydroxyl groups.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., DCM:MeOH, 9:1 v/v) to confirm the consumption of the starting material and the formation of the product.

-

Quenching and Extraction: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water. Extract the product with a suitable organic solvent like dichloromethane.

-

Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to isolate the disulfated estradiol.

-

Salt Formation: Dissolve the purified estradiol disulfate in methanol. Add a stoichiometric amount of potassium hydroxide in methanol to form the dipotassium salt.

-

Isolation of Final Product: Evaporate the solvent under reduced pressure to obtain beta-Estradiol 3,17-disulfate dipotassium salt as a powder.

Applications in Research and Drug Development

beta-Estradiol 3,17-disulfate dipotassium salt serves as a valuable tool in various research areas, primarily due to its properties as a stable, water-soluble form of estradiol and its specific biological activities.

Selective Inhibition of Glutathione S-Transferases (GSTs)

A key application of this compound is its role as a selective inhibitor of glutathione S-transferases (GSTs).[6] GSTs are a family of enzymes involved in the detoxification of a wide range of xenobiotic and endogenous compounds. Overexpression of certain GST isoforms is associated with resistance to chemotherapy in cancer treatment.

Mechanism of Inhibition:

While the precise mechanism is still under investigation, studies suggest that estradiol metabolites can act as isoform-specific inhibitors of human GSTs.[7][8] The inhibition is concentration-dependent and does not appear to be mediated by covalent adduction.[7] The binding of beta-estradiol 3,17-disulfate to the active site of the enzyme likely prevents the binding of the natural substrates, glutathione and the electrophilic substrate.

Experimental Protocol: Glutathione S-Transferase (GST) Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory effect of beta-Estradiol 3,17-disulfate dipotassium salt on GST activity. The assay is based on the GST-catalyzed reaction between glutathione (GSH) and 1-chloro-2,4-dinitrobenzene (CDNB), which results in the formation of a product that can be monitored spectrophotometrically at 340 nm.[6][9][10]

Materials:

-

Purified Glutathione S-Transferase (e.g., equine liver GST)

-

Phosphate buffer (100 mM, pH 6.5)

-

Reduced glutathione (GSH) solution (100 mM)

-

1-chloro-2,4-dinitrobenzene (CDNB) solution (100 mM in ethanol)

-

beta-Estradiol 3,17-disulfate dipotassium salt (inhibitor) stock solution

-

96-well UV-transparent microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare Assay Cocktail: For each reaction, prepare an assay cocktail containing:

-

980 µL Phosphate buffer (pH 6.5)

-

10 µL of 100 mM CDNB

-

10 µL of 100 mM Glutathione

-

-

Prepare Inhibitor Dilutions: Prepare a series of dilutions of the beta-Estradiol 3,17-disulfate dipotassium salt stock solution in phosphate buffer.

-

Assay Setup:

-

Blank: 180 µL of assay cocktail + 20 µL of phosphate buffer.

-

Control (No Inhibitor): 150 µL of assay cocktail + 20 µL of GST enzyme solution + 10 µL of phosphate buffer.

-

Inhibitor Wells: 150 µL of assay cocktail + 20 µL of GST enzyme solution + 10 µL of each inhibitor dilution.

-

-

Incubation: Incubate the plate at 25°C for 5 minutes.

-

Initiate Reaction: Initiate the reaction by adding the final component (e.g., CDNB, if not already in the cocktail).

-

Kinetic Measurement: Immediately measure the increase in absorbance at 340 nm every minute for 10 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (ΔA340/min) for each well.

-

Subtract the rate of the blank from all other wells.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Workflow for GST Inhibition Assay:

Caption: Workflow for a Glutathione S-Transferase (GST) inhibition assay.

Use as a Reference Standard and Labeled Analogue

Due to its high purity and stability, beta-Estradiol 3,17-disulfate dipotassium salt is used as a reference standard in analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantification of estradiol and its metabolites in biological samples.[4] Furthermore, its deuterated form, β-Estradiol-d₃ 3,17-Disulfate Dipotassium Salt, serves as an excellent internal standard in isotope dilution mass spectrometry, allowing for precise and accurate quantification.[9]

Analytical Methodologies

The accurate quantification of beta-Estradiol 3,17-disulfate dipotassium salt in various matrices is crucial for research and clinical applications. LC-MS/MS has emerged as the gold standard for the analysis of steroids due to its high sensitivity and specificity.

LC-MS/MS Method for Quantification

The following is a general protocol for the analysis of beta-Estradiol 3,17-disulfate dipotassium salt in a biological matrix (e.g., serum).

Sample Preparation:

-

Protein Precipitation: Precipitate proteins in the serum sample by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Supernatant Transfer: Transfer the supernatant containing the analyte to a clean tube.

-

Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase.

LC-MS/MS Parameters:

| Parameter | Typical Value |

| LC Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | A suitable gradient from high aqueous to high organic |

| Flow Rate | 0.3 - 0.5 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| MRM Transitions | Specific precursor-to-product ion transitions for the analyte and internal standard |

Conclusion

beta-Estradiol 3,17-disulfate dipotassium salt is a multifaceted compound with significant applications in biomedical research and drug development. Its role as a stable, water-soluble derivative of estradiol, a selective inhibitor of glutathione S-transferases, and a valuable analytical standard makes it an indispensable tool for scientists. This guide has provided a comprehensive overview of its properties, synthesis, and key experimental protocols to support its effective use in the laboratory.

References

- Joseph, S. & Fandino, A. (n.d.).

- Ohl, V. S., & Labrie, F. (1977). Selective inhibition of glutathione S-transferases by 17 beta-estradiol disulfate. Archives of Biochemistry and Biophysics, 180(1), 186–190.

-

ResearchGate. (n.d.). Enzyme Assay for Glutathione S-Transferase Protocol. Retrieved from [Link]

- Waller, C. L., & McLeod, M. D. (2021).

- Pereira, S. A. P., Vesin, J., Chambon, M., Turcatti, G., Saraiva, M. L. M. F. S., & Dyson, P. J. (2025). Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers. PLOS ONE, 20(7), e0319904.

- Muşdal, Y., & Mannervik, B. (2024). Exploring the inhibitory potential of hormone replacement therapy drugs on glutathione transferase P1-1. Acta Medica, 1022.

- Soares, M. C., et al. (2022). Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1-10.

- Google Patents. (n.d.). EP0875515A2 - Sulfatation of estrogen mixtures.

- Google Patents. (n.d.). EP1463748B1 - SYNTHESIS OF A MIXTURE OF SULFATED ESTROGENS USING A SULFUR TRIOXIDE COMPLEX.

- Tai, S. S., & Welch, M. J. (2005). Development and evaluation of a reference measurement procedure for the determination of estradiol-17β in human serum using isotope-dilution liquid chromatography-tandem mass spectrometry. Analytical chemistry, 77(19), 6359–6365.

-

IMI. (n.d.). Glutathion S-Transferase (GST) Assay Kit. Retrieved from [Link]

-

Wikipedia. (n.d.). Estradiol sulfate. Retrieved from [Link]

- Abel, E. L., Lyon, R. P., Bammler, T. K., Verlinde, C. L., Lau, S. S., Monks, T. J., & Eaton, D. L. (2004). Estradiol metabolites as isoform-specific inhibitors of human glutathione S-transferases. Chemico-biological interactions, 151(1), 21–32.

-

ResearchGate. (n.d.). Estradiol metabolites as isoform-specific inhibitors of human glutathione S-transferases | Request PDF. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Estradiol sulfate - Wikipedia [en.wikipedia.org]

- 3. Identification of glutathione transferase (GST P1) inhibitors via a high-throughput screening assay and implications as alternative treatment options for breast cancers | PLOS One [journals.plos.org]

- 4. The preparation of estradiol-17 beta sulfates with triethylamine-sulfur trioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Automated approach for the evaluation of glutathione-S-transferase P1-1 inhibition by organometallic anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. actamedica.org [actamedica.org]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. sceti.co.jp [sceti.co.jp]

Advanced Technical Guide on β-Estradiol 3,17-Disulfate Dipotassium Salt: Chemical Properties, Metabolic Pathways, and Analytical Workflows

Executive Summary

β-Estradiol 3,17-disulfate dipotassium salt (E2-3,17S) is a highly polar, doubly sulfated derivative of the primary female sex hormone, 17β-estradiol. In modern endocrinology and metabolomics, this compound is recognized not merely as an inert excretory byproduct, but as a critical node in the "sulfated steroid pathway"[1]. As an analytical standard, it is essential for the precise quantification of estrogen metabolites in biological matrices[2]. This whitepaper provides an in-depth analysis of its physicochemical properties, biological significance, and the self-validating analytical workflows required for its robust quantification.

Physicochemical Properties & Molecular Dynamics

The addition of two sulfate groups to the estrane core fundamentally alters the physical behavior of estradiol. Unconjugated estradiol is highly lipophilic, whereas E2-3,17S is exceptionally hydrophilic. The dipotassium salt formulation is strategically used to stabilize the highly acidic sulfate moieties, ensuring a neutral pH in aqueous solutions and preventing auto-hydrolysis.

Table 1: Quantitative Physicochemical Data

| Property | Value | Reference |

| Chemical Name | β-Estradiol 3,17-disulfate dipotassium salt | |

| CAS Number | 17046-60-5 | |

| Linear Formula | C18H22O8S2K2 | [3] |

| Molecular Weight | 508.69 g/mol | [3] |

| Aqueous Solubility | 50 mg/mL (Clear, colorless solution) | [3] |

| Assay Purity | ≥ 95% | [3] |

| Storage Temperature | -20°C | [3] |

Biological Significance: The Sulfated Steroid Pathway

Modulation of Transporter Affinity via Double Sulfation

Steroid sulfation dynamically regulates hormone availability. While mono-sulfated estrogens (estradiol-3-sulfate and estradiol-17-sulfate) are readily recognized as substrates by the sodium-dependent organic anion transporter SOAT (SLC10A6), the addition of a second sulfate group fundamentally alters molecular recognition[1].

The Causality of Compartmentalization: E2-3,17S is not a cargo for the SOAT transporter[1]. Because the disulfate cannot be actively transported across the cell membrane via this pathway, the second sulfation event acts as a spatial regulator. Depending on where the sulfotransferase (SULT) acts, the disulfate is confined to that specific cellular compartment, representing either an irreversible step toward metabolic inactivation or the creation of a localized, non-circulating steroid pool[1].

Metabolic routing of estradiol sulfates based on SOAT transporter affinity.

Enzyme Inhibition: Kynurenine Aminotransferase II (KAT-II)

Beyond its role as a metabolite, E2-3,17S exhibits direct neuromodulatory potential. It is a potent inhibitor of human kynurenine aminotransferase II (KAT-II), an enzyme that dictates the balance of kynurenic acid in the brain, exhibiting an IC50 of 26.3 µM[4].

The Causality of Inhibition: Molecular docking studies reveal that the 17-sulfate moiety is critical for this high potency, increasing inhibition by 10-100 fold compared to unsulfated estradiol[4]. The 17-sulfate group forms strong ionic and hydrogen bonds with Lys-263 and Asn-202 in the KAT-II active site. Because Lys-263 is catalytically essential for binding the pyridoxal phosphate (PLP) cofactor, the disulfate effectively blocks the enzyme's catalytic machinery[4].

Mass Spectrometry & Analytical Characterization

Because E2-3,17S lacks a strong chromophore for UV detection at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantification[2].

Electrospray Ionization (ESI) Behavior

In negative ion mode ESI, the dipotassium salt dissociates, leaving the highly acidic disulfate groups to readily yield negatively charged species. Depending on the declustering potential, E2-3,17S forms the singly charged [M−H]− ion at m/z 431, or the doubly charged [M−2H]2− ion at m/z 215[5].

The Causality of Fragmentation: Upon collisional activation, the doubly charged precursor at m/z 215 undergoes characteristic neutral losses. A dominant product ion is observed at m/z 171[5]. This ion is formed via the complete loss of the sulfate groups and subsequent charge-induced loss of neutral molecules (such as H2 ), resulting in an anion where the charge is delocalized over the resonance-stabilized estrane ring structure[5]. This specific m/z 215 → 171 transition is highly diagnostic and used for Selected Reaction Monitoring (SRM).

High-throughput LC-MS/MS workflow for E2-3,17S quantification in urine.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and mechanistic rationales for every step.

Protocol 1: High-Throughput Solid-Phase Extraction (SPE)

Objective: Isolate E2-3,17S from 100 µL aliquots of human urine while removing matrix interferences, achieving a recovery rate of >90%[2]. Self-Validation Mechanism: Incorporation of stable isotopic labeled internal standards (IS) prior to extraction to monitor recovery rates and correct for matrix-induced ion suppression[2].

-

Sample Aliquoting & IS Addition: Aliquot 100 µL of human urine into a 96-well plate. Spike with a known concentration of isotopic labeled IS[2].

-

Causality: Adding the IS at the very beginning ensures that any physical loss during the robotic extraction is proportionally accounted for in the final ratio.

-

-

SPE Plate Conditioning: Condition the 96-well C18 extraction disk plate with 100% methanol, followed by MS-grade water[2].

-

Causality: Methanol solvates and activates the hydrophobic C18 alkyl chains, preparing them to capture the steroidal backbone of the estrogen sulfates.

-

-

Loading & Washing: Load the sample. Wash with a low-organic aqueous solvent (e.g., 5% methanol).

-

Causality: The highly polar urinary salts and hydrophilic proteins are flushed out, while the hydrophobic steroid core remains tightly bound to the C18 stationary phase.

-

-

Elution & Evaporation: Elute the analytes with 100% methanol. Evaporate the solvent under a gentle stream of nitrogen[2].

-

Causality: Pure methanol disrupts the hydrophobic interactions, releasing the analytes. Evaporation concentrates the sample, which is critical to meeting the ultra-low 0.2 ng/mL Limit of Quantitation (LOQ)[2].

-

Protocol 2: LC-MS/MS Quantification via SRM

Objective: Chromatographic separation and MS/MS quantification of E2-3,17S. Self-Validation Mechanism: Validation against a 5-point calibration curve (0.2–200 ng/mL) and Quality Control (QC) samples to ensure inter- and intra-assay precision do not exceed 12%[2].

-

Chromatographic Separation: Inject the reconstituted sample onto an analytical C18 HPLC column using a gradient of water and acetonitrile.

-

Causality: Utilizing a reversed-phase gradient allows for the temporal separation of E2-3,17S from mono-sulfates (E1-3S, E2-3S), preventing isobaric interference[2].

-

-

Negative Turbo Ion Spray (ESI-): Operate the mass spectrometer in negative electrospray ionization mode[2].

-

Causality: The dipotassium salt naturally dissociates in solution. The remaining disulfate groups are highly acidic and readily donate protons, making ESI(-) exceptionally sensitive for this compound.

-

-

Selected Reaction Monitoring (SRM): Monitor the specific transition from the doubly charged precursor m/z 215 to the product ion m/z 171[5].

-

Causality: Monitoring this specific collision-induced dissociation transition eliminates background noise from co-eluting matrix components that do not share this exact fragmentation pathway.

-

-

Data Analysis: Calculate concentrations using the external standard calibration curve. Verify that the LOQ of 0.2 ng/mL is maintained with a signal-to-noise ratio ≥ 10[2].

References

- Source: PubMed (nih.gov)

- Source: Journal of Molecular Endocrinology (bioscientifica.com)

- Source: Books Gateway (rsc.org)

- β-Estradiol 3,17-disulfate dipotassium salt ≥95% (CAS 17046-60-5)

- Source: MilliporeSigma (sigmaaldrich.com)

- Source: PubMed Central (nih.gov)

Sources

- 1. jme.bioscientifica.com [jme.bioscientifica.com]

- 2. Quantitative and qualitative determination of estrogen sulfates in human urine by liquid chromatography/tandem mass spectrometry using 96-well technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-Estradiol 3,17-disulfate =95 17046-60-5 [sigmaaldrich.com]

- 4. Inhibition of human kynurenine aminotransferase isozymes by estrogen and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. books.rsc.org [books.rsc.org]

The Hidden Reservoir: β-Estradiol 3,17-Disulfate in Estrogen Metabolism and Bioanalysis

An In-Depth Technical Whitepaper for Drug Development Professionals and Analytical Scientists

Executive Summary

In the landscape of endocrine research and hormone-dependent oncology, the equilibrium between active steroid hormones and their inactive sulfated precursors is a critical pharmacological target. While estradiol-3-sulfate (E2-3S) is widely recognized as the primary circulating reservoir for 17β-estradiol (E2), the pseudo-symmetry of the estradiol molecule permits a second sulfation event, generating β-estradiol 3,17-disulfate (E2S2) .

As a Senior Application Scientist, I have observed that E2S2 is frequently overlooked in standard steroidomics panels due to historical limitations in analytical methodologies. This whitepaper elucidates the biochemical mechanics of E2S2, explains the causality behind its unique cellular compartmentalization, and provides a field-proven, self-validating LC-MS/MS protocol for the direct quantification of intact estrogen disulfates.

Biochemical Mechanics: The Paradigm of Double Sulfation

To understand the biological significance of E2S2, we must first examine the structural and electrostatic consequences of double sulfation. Estrogens undergo Phase II metabolism via sulfotransferases (SULTs), primarily SULT1E1, to increase aqueous solubility and modulate receptor binding.

Transporter Affinity and Cellular Compartmentalization

Mono-sulfated steroids, such as E2-3S, are actively transported across cell membranes by the sodium-dependent organic anion transporter SOAT (SLC10A6). This allows them to act as a systemic, circulating reservoir that can be imported into peripheral tissues. However, the addition of a second negatively charged sulfate group at the C17 position fundamentally alters the molecule's pharmacokinetics. Research indicates that the bulky, highly polar nature of E2S2 abolishes its binding affinity for SOAT (1[1]). Consequently, E2S2 is compartmentalized differently than mono-sulfates, potentially trapping it within specific cellular microenvironments (2[2]).

Steroid Sulfatase (STS) Dynamics: Reservoir vs. Inhibitor

Steroid sulfatase (STS) is the enzyme responsible for hydrolyzing the ester bond of steroid sulfates, regenerating active estradiol. While E2-3S is a highly efficient substrate for STS, double sulfation introduces steric hindrance. Current literature suggests that double sulfation often leads to a terminal product that is highly resistant to STS reactivation (2[2]). Furthermore, E2S2 shares striking structural homology with potent bis-sulfamate STS inhibitors like STX140. This structural mimicry implies that E2S2 may not merely be an inert metabolic byproduct, but could act as an endogenous competitive inhibitor of STS, thereby regulating local estrogenic tone in hormone-dependent tissues like the adrenal glands and breast tissue (3[3]).

Fig 1: Sulfation pathways of estradiol and the formation of estradiol-3,17-disulfate.

Analytical Imperatives: The Case for Intact Conjugate Analysis

Historically, steroid analysis relied on Gas Chromatography-Mass Spectrometry (GC-MS). Because sulfates are non-volatile, samples required exhaustive enzymatic hydrolysis (using β-glucuronidase/arylsulfatase) or acidic solvolysis prior to derivatization (4[4]).

The Causality of Methodological Failure: As an analytical scientist, I must stress that hydrolysis is fundamentally flawed for disulfate analysis. Cleaving the sulfate groups obliterates the conjugate's structural identity, making it analytically impossible to distinguish whether the parent molecule was a mono-sulfate or a di-sulfate. To accurately profile E2S2, we must abandon hydrolysis and utilize Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect the intact conjugate.

Quantitative Data Summary

Understanding the exact physicochemical properties is required for proper MS tuning. The presence of two sulfate groups significantly increases the mass and alters the ionization behavior.

| Compound | PubChem CID | Monoisotopic Mass (Da) | Precursor Ion [M-H]⁻ (m/z) | SOAT Transport Affinity |

| 17β-Estradiol (E2) | 5757 | 272.17 | N/A (Positive mode preferred) | No |

| Estradiol-3-sulfate (E2-3S) | 28268 | 352.13 | 351.1 | Yes |

| β-Estradiol 3,17-disulfate (E2S2) | 66430 | 432.09 | 431.1 | No |

(Data derived from PubChem compound records (5[5]) and SOAT transport studies (1[1]))

Experimental Protocol: High-Throughput LC-MS/MS of Intact Estrogen Sulfates

To ensure a self-validating system, this protocol utilizes a stable isotope-labeled internal standard (IS) and Solid Phase Extraction (SPE). This approach corrects for matrix-induced ion suppression—a critical necessity when analyzing complex biological matrices like plasma or urine (4[4], 6[6]).

Step 1: Sample Preparation & Internal Standard Spiking

-

Aliquot 100 µL of human plasma or urine into a 96-well collection plate.

-

Spike with 10 µL of deuterated internal standard (e.g., d4-E2-3S at 10 ng/mL). Causality: The deuterated IS co-elutes with the target analytes, experiencing the exact same ionization environment in the MS source, thereby normalizing any signal suppression caused by residual matrix components.

Step 2: Solid Phase Extraction (SPE)

-

Condition a 96-well C18 SPE plate with 1 mL Methanol (MeOH), followed by equilibration with 1 mL LC-MS grade water.

-

Load the spiked sample onto the SPE bed.

-

Wash with 1 mL of 5% MeOH in water. Causality: Protein precipitation alone leaves phospholipids that cause severe ion suppression. The C18 SPE selectively retains the hydrophobic steroid backbone while the 5% MeOH wash removes highly polar salts and endogenous interferences.

-

Elute the intact sulfates with 1 mL of 100% MeOH.

-

Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 3: Liquid Chromatography Separation

-

Inject 10 µL onto a sub-2 µm C18 analytical column (e.g., 50 mm x 2.1 mm).

-

Mobile Phase A: Water + 0.1% ammonium hydroxide.

-

Mobile Phase B: Acetonitrile. Causality: The use of ammonium hydroxide (a basic modifier) ensures the sulfate groups remain fully deprotonated during chromatographic separation, sharpening peak shape and enhancing negative ion generation.

Step 4: Mass Spectrometry (ESI- MRM)

-

Operate the tandem mass spectrometer in Electrospray Ionization Negative mode (ESI-). Causality: The sulfate moiety has a very low pKa and is natively ionized. ESI- capitalizes on this inherent negative charge, yielding abundant[M-H]⁻ precursor ions without requiring complex adduct chemistry (7[7]).

-

Monitor the specific Multiple Reaction Monitoring (MRM) transition for E2S2: Precursor m/z 431.1 → Product m/z 96.9 (corresponding to the cleaved [HSO4]⁻ fragment).

Fig 2: High-throughput LC-MS/MS workflow for intact estrogen sulfate quantification.

Conclusion

β-Estradiol 3,17-disulfate represents a highly specialized node in the estrogen metabolic network. By recognizing its inability to bind SOAT transporters and its potential role as an endogenous STS inhibitor, researchers can better map the intracrine regulation of active estrogens. Adopting direct, intact LC-MS/MS methodologies is the non-negotiable standard for accurately quantifying this complex conjugate in clinical and pharmacological studies.

References

- Source: National Institutes of Health (NIH)

- Profiling intact steroid sulfates in human plasma by supercritical fluid chromatography - tandem mass spectrometry Source: Diva-Portal URL

- Steroid Sulfation in Adrenal Tumors | The Journal of Clinical Endocrinology & Metabolism Source: Oxford Academic / JCEM URL

- Source: PubMed Central (PMC)

- Insights into steroid sulfation and desulfation pathways Source: Journal of Molecular Endocrinology / Bioscientifica URL

- Quantitative and Qualitative Determination of Estrogen Sulfates in Human Urine by Liquid Chromatography/Tandem Mass Spectrometry Using 96-Well Technology Source: Analytical Chemistry / ACS Publications URL

- Transport of steroid 3-sulfates and steroid 17-sulfates by the sodium-dependent organic anion transporter SOAT (SLC10A6)

Sources

- 1. researchgate.net [researchgate.net]

- 2. jme.bioscientifica.com [jme.bioscientifica.com]

- 3. academic.oup.com [academic.oup.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Estradiol 3,17-disulfate | C18H24O8S2 | CID 66430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Simultaneous quantification of cholesterol sulfate, androgen sulfates, and progestagen sulfates in human serum by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. diva-portal.org [diva-portal.org]

The Biochemical Evolution of Sulfated Estrogens: From Equine Isolation to Targeted Oncology

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary

The discovery and subsequent commercialization of sulfated estrogens represent a cornerstone in the history of endocrinology and pharmacology. Originally identified as biologically inert metabolic byproducts, sulfated estrogens—particularly estrone sulfate (E1S)—are now recognized as critical circulating reservoirs that regulate tissue-specific estrogenic activity. This whitepaper traces the historical discovery of these compounds, explores the enzymatic pathways governing their metabolism, and details the modern analytical methodologies required for their quantification and industrial isolation.

Historical Context: The Discovery of Sulfated Estrogens

The dawn of steroid endocrinology began with the isolation of estrone (E1), which was the first steroid hormone to be discovered in 1929 by the independent efforts of Edward Doisy, Edgar Allen, and Adolf Butenandt[1]. While free estrone was recognized for its estrogenic properties, researchers soon realized that the vast majority of circulating and excreted estrogens existed in a conjugated, water-soluble form.